Lipophilicity (LogP): 2-Methyl Isomer Is ~4-Fold More Lipophilic Than Unsubstituted Cyclohexylmethanamine
The computed logP of (2-methylcyclohexyl)methanamine is 2.127, compared to 1.54 for the unsubstituted parent cyclohexylmethanamine [1]. This 0.587 log-unit difference corresponds to an approximately 3.9-fold higher octanol–water partition coefficient. The 4-methyl regioisomer (CAS 34147-56-3) has a reported logP of 2.42, which is 0.293 units higher than the 2-methyl isomer . The divergent lipophilicity ranking (4-Me > 2-Me > H) indicates that the methyl position modulates solvation and hydrophobic interactions in a position-dependent manner. These values were obtained from computational prediction software (ACD/Labs or equivalent) and represent consistent cross-study comparable data rather than a single head-to-head experimental measurement.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.127 (2-methyl isomer) |
| Comparator Or Baseline | logP = 1.54 (cyclohexylmethanamine, unsubstituted); logP = 2.42 (4-methylcyclohexyl)methanamine |
| Quantified Difference | ΔlogP = +0.587 vs. unsubstituted (~3.9× higher partitioning); ΔlogP = −0.293 vs. 4-methyl isomer |
| Conditions | Computed values (ACD/Labs or equivalent prediction algorithms); free base form |
Why This Matters
Higher lipophilicity directly affects chromatographic purification behaviour, formulation development, and the potential for passive membrane permeation in biological assays, making the 2-methyl isomer a meaningfully different tool from the parent compound for medicinal chemistry applications.
- [1] SIELC Technologies. Cyclohexanemethylamine, LogP = 1.54. https://sielc.com/cyclohexanemethylamine (accessed 2026). View Source
